molecular formula C12H10F3N3O2 B2629543 5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338394-40-4

5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2629543
CAS No.: 338394-40-4
M. Wt: 285.226
InChI Key: CNUUJKVEUNCMOA-UHFFFAOYSA-N
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Description

5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core substituted with a trifluoromethoxy aniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with 4-(trifluoromethoxy)aniline under specific reaction conditions. This process may require the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce different reduced derivatives of the compound .

Scientific Research Applications

5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets this compound apart is its unique trifluoromethoxy aniline substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

5-methyl-4-[[4-(trifluoromethoxy)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-7-10(11(19)18-17-7)6-16-8-2-4-9(5-3-8)20-12(13,14)15/h2-6H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNPAPNLZUXZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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